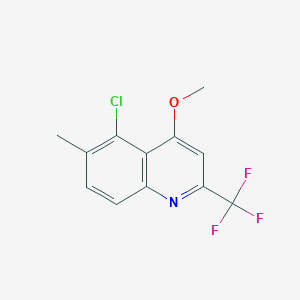
5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
描述
“5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown . Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . It is also a versatile building block in the chemical industry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest for many researchers. The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .Molecular Structure Analysis
The molecular structure of “5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline” can be represented by the SMILES stringClC1=CC (C (F) (F)F)=NC (C=C2)=C1C=C2OC .
科学研究应用
Synthesis of Other Compounds
Fluorinated quinolines, including “5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline”, can be used as starting materials in the synthesis of other compounds. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
Antibacterial Activity
Fluorinated quinolines have been found to exhibit antibacterial activity. The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .
Antineoplastic Activity
Many synthetic quinolines, including fluorinated ones, have been found to exhibit antineoplastic activities. They can inhibit various enzymes, making them potential candidates for cancer treatment .
Antiviral Activity
Fluorinated quinolines also exhibit antiviral activities. This makes them useful in the development of new antiviral drugs .
Agriculture
A number of fluorinated quinolines have found application in agriculture. While the specific uses are not detailed in the source, it’s possible that they could be used as pesticides or growth regulators .
Components for Liquid Crystals
Fluorinated quinolines can also be used as components for liquid crystals. Liquid crystals have many applications, including in displays, thermometers, and sensors .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Boron reagents, which can be derived from fluorinated quinolines, are used in this process .
Cyanine Dyes
Quinolines, including fluorinated ones, are used in the production of cyanine dyes. These dyes have a wide range of applications, including in the textile industry and in the production of compact discs .
未来方向
The future directions for the research and development of “5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline” and its derivatives could include further exploration of their biological activities and potential applications in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds will be discovered in the future .
作用机制
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The trifluoromethyl group in similar compounds has been shown to lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which involves the use of organoboron reagents, is a common pathway in the synthesis of such compounds . This reaction involves the formation of a new carbon-carbon bond through the transmetalation of nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The presence of the trifluoromethyl group can significantly impact the chemical reactivity and physico-chemical behavior of the compound , potentially influencing its bioavailability.
Result of Action
The presence of the trifluoromethyl group in similar compounds has been associated with improved drug potency .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the compound’s chemical reactivity, physico-chemical behavior, and biological activity .
属性
IUPAC Name |
5-chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO/c1-6-3-4-7-10(11(6)13)8(18-2)5-9(17-7)12(14,15)16/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNBUMKBFZRYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501202468 | |
| Record name | 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
537033-75-3 | |
| Record name | 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537033-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501202468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



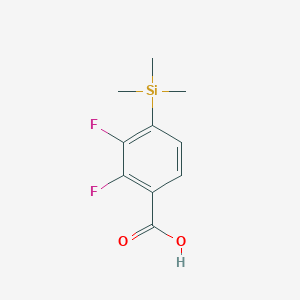
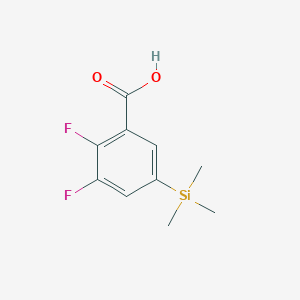
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)
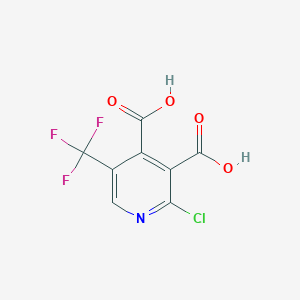
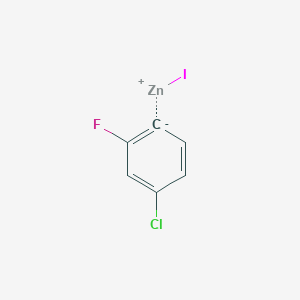
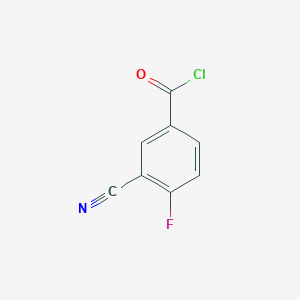
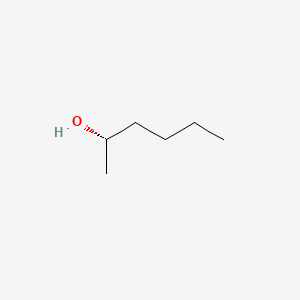
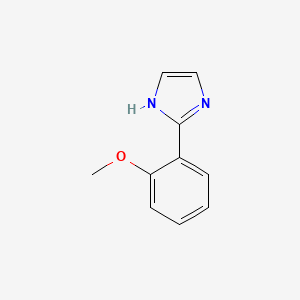
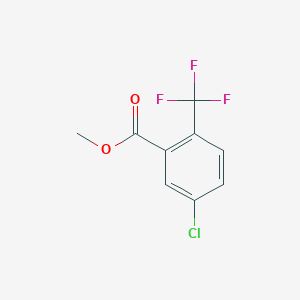
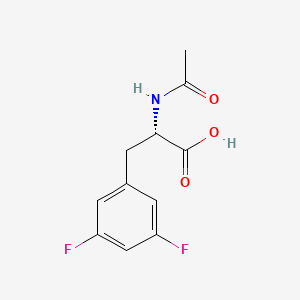

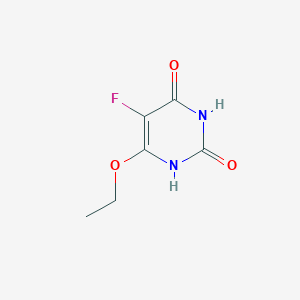
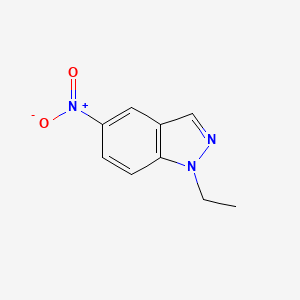
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3042174.png)